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molecular formula C17H24N2O6 B556965 Z-N-(N-beta-Boc-aminoethyl)-gly-OH CAS No. 34046-07-6

Z-N-(N-beta-Boc-aminoethyl)-gly-OH

Cat. No. B556965
M. Wt: 352.4 g/mol
InChI Key: LHHFRSUKEDBJFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07223833B1

Procedure details

Aminoethyl glycine (52.86 g; 0.447 mol) was dissolved in water (900 ml) and dioxane (900 ml) was added. The pH was adjusted to 11.2 with 2N NaOH. While the pH was kept at 11.2, tert-butyl-p-nitrophenyl carbonate (128.4 g; 0.537 mol) was dissolved in dioxane (720 ml) and added dropwise over the course of 2 hours. The pH was kept at 11.2 for at least three more hours and then left with stirring overnight. The yellow solution was cooled to 0° C. and the pH was adjusted to 3.5 with 2 N HCl. The mixture was washed with chloroform (4×100 ml), and the pH of the aqueous phase was readjusted to 9.5 with 2N NaOH at 0° C. Cbz chloride (73.5 ml; 0.515 mol) was added over half an hour, while the pH was kept at 9.5 with 2 N NaOH. The pH was adjusted frequently over the next 4 hours, and the solution was left with stirring overnight. On the following day the solution was washed with ether (3×600 ml) and the pH of the solution was afterwards adjusted to 1.5 with 2 N HCl at 0° C. The title compound was isolated by extraction with ethyl acetate (5×1000 ml). The ethyl acetate solution was dried over magnesium sulfate and evaporated to dryness, in vacuo. This afforded 138 g, which was dissolved in ether (300 ml) and precipitated by the addition of petroleum ether (1800 ml). Yield 124.7 g (79%). M.p. 64.5-85° C. Anal. for C17H24N2O6 found(calc.) C, 58.40(57.94); H: 7.02(6.86); N: 7.94(7.95). 1H-NMR (250 MHz, CDCl3) 7.33 & 7.32 (5H, Ph); 5.15 & 5.12 (2H, PhCH2); 4.03 & 4.01 (2H, NCH2CO2H); 3.46 (b, 2H, BocNHCH2CH2); 3.28 (b, 2H, BocNHCH2CH2); 1.43 & 1.40 (9H, tBu). HPLC (260 nm) 20.71 min. (80.2%) and 21.57 min. (19.8%). The UV-spectra (200 nm -300 nm) are identical, indicating that the minor peak consists of Bis-Z-AEG.
Quantity
52.86 g
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
tert-butyl-p-nitrophenyl carbonate
Quantity
128.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
73.5 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
720 mL
Type
reactant
Reaction Step Seven
Quantity
900 mL
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][NH:4][CH2:5][C:6]([OH:8])=[O:7].[OH-].[Na+].[C:11](=[O:27])([O-])[O:12][C:13]1[CH:18]=CC([N+]([O-])=O)=C[C:14]=1C(C)(C)C.Cl.[C:29](Cl)([O:31][CH2:32][C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1)=[O:30].O1CCOC[CH2:41]1>O>[C:11]([NH:1][CH2:2][CH2:3][N:4]([C:29]([O:31][CH2:32][C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1)=[O:30])[CH2:5][C:6]([OH:8])=[O:7])([O:12][C:13]([CH3:14])([CH3:18])[CH3:41])=[O:27] |f:1.2|

Inputs

Step One
Name
Quantity
52.86 g
Type
reactant
Smiles
NCCNCC(=O)O
Name
Quantity
900 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
tert-butyl-p-nitrophenyl carbonate
Quantity
128.4 g
Type
reactant
Smiles
C(OC1=C(C=C(C=C1)[N+](=O)[O-])C(C)(C)C)([O-])=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
73.5 mL
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
720 mL
Type
reactant
Smiles
O1CCOCC1
Step Eight
Name
Quantity
900 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise over the course of 2 hours
Duration
2 h
WAIT
Type
WAIT
Details
left
WASH
Type
WASH
Details
The mixture was washed with chloroform (4×100 ml)
CUSTOM
Type
CUSTOM
Details
was readjusted to 9.5 with 2N NaOH at 0° C
CUSTOM
Type
CUSTOM
Details
was adjusted frequently over the next 4 hours
Duration
4 h
WAIT
Type
WAIT
Details
the solution was left
STIRRING
Type
STIRRING
Details
with stirring overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
On the following day the solution was washed with ether (3×600 ml)
CUSTOM
Type
CUSTOM
Details
was afterwards adjusted to 1.5 with 2 N HCl at 0° C

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)NCCN(CC(=O)O)C(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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